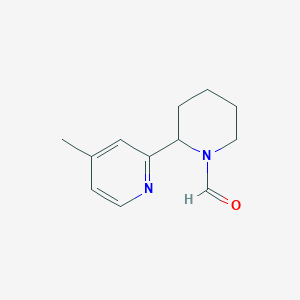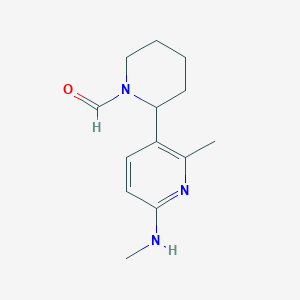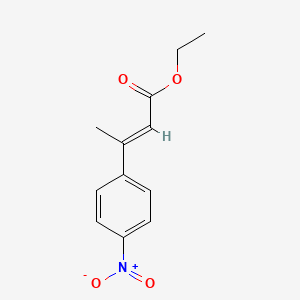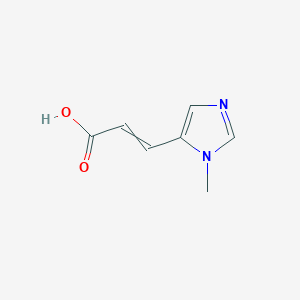
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes an imidazolium ring with an ethenyl group and a methyl group attached, along with a methyl sulfate counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with an appropriate alkylating agent, such as ethenyl bromide, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with methyl sulfate to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ethenyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Nucleophiles like halides or amines; reactions are conducted in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
科学研究应用
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ionic nature and stability.
Biology: Employed in the study of enzyme interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
作用机制
The mechanism of action of 3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ring can interact with various biomolecules, affecting their structure and function. The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials with unique properties.
相似化合物的比较
Similar Compounds
- 1-Ethyl-3-methylimidazolium iodide
- 1-Pentyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium bromide
Uniqueness
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other imidazolium salts. This makes it particularly useful in applications requiring specific interactions or polymerization capabilities.
属性
分子式 |
C7H14N2O4S |
|---|---|
分子量 |
222.26 g/mol |
IUPAC 名称 |
3-ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C6H10N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h3-5H,1,6H2,2H3;1H3,(H,2,3,4) |
InChI 键 |
RJFMWUISYZMHPA-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CN(C=C1)C=C.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B11824272.png)
![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)


![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)

![2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B11824312.png)

![1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11824338.png)
![N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine](/img/structure/B11824346.png)
![(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal](/img/structure/B11824354.png)

